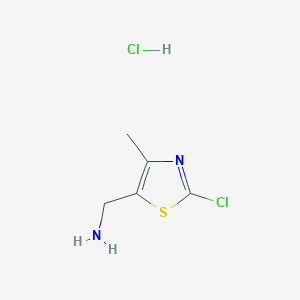

(2-Chloro-4-methylthiazol-5-yl)methanamine hydrochloride

Description

(2-Chloro-4-methylthiazol-5-yl)methanamine hydrochloride is a thiazole-based compound characterized by a chloro group at position 2 and a methyl group at position 4 of the thiazole ring. The methanamine moiety is functionalized as a hydrochloride salt, enhancing its stability and solubility in polar solvents. Thiazole derivatives are widely explored in medicinal chemistry due to their pharmacological relevance, including antimicrobial, anticancer, and enzyme inhibitory activities .

Properties

Molecular Formula |

C5H8Cl2N2S |

|---|---|

Molecular Weight |

199.10 g/mol |

IUPAC Name |

(2-chloro-4-methyl-1,3-thiazol-5-yl)methanamine;hydrochloride |

InChI |

InChI=1S/C5H7ClN2S.ClH/c1-3-4(2-7)9-5(6)8-3;/h2,7H2,1H3;1H |

InChI Key |

PBDATRGKJADXCV-UHFFFAOYSA-N |

Canonical SMILES |

CC1=C(SC(=N1)Cl)CN.Cl |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2-Chloro-4-methylthiazol-5-yl)methanamine hydrochloride typically involves the reaction of 2-chloro-4-methylthiazole with methanamine in the presence of hydrochloric acid. The reaction conditions often include a controlled temperature and pH to ensure the desired product is obtained with high purity .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using automated reactors to maintain consistent reaction conditions. The process includes rigorous quality control measures to ensure the final product meets the required specifications .

Chemical Reactions Analysis

Nucleophilic Substitution Reactions

The chlorine atom at the 2-position of the thiazole ring is susceptible to nucleophilic substitution under specific conditions. Common reagents and outcomes include:

The reaction rate depends on solvent polarity and the nucleophilicity of the attacking species. For example, substitution with sodium methoxide proceeds with >80% yield in methanol, while reactions with bulkier nucleophiles (e.g., tert-butoxide) require elevated temperatures.

Acylation of the Primary Amine

The methanamine group undergoes acylation with carboxylic acid derivatives:

These reactions are typically monitored via TLC or HPLC to ensure completion. The acetylated derivative shows improved lipophilicity, enhancing its membrane permeability in biological assays.

Electrophilic Aromatic Substitution

The thiazole ring participates in electrophilic substitutions at the 4-methyl position under acidic conditions:

Nitration occurs regioselectively at the methyl group due to its electron-donating effect, confirmed by NMR analysis . Bromination yields a stable intermediate for further functionalization.

Redox Reactions

The amine group can be oxidized or reduced:

Oxidation to the imine derivative is reversible under acidic conditions, enabling applications in dynamic combinatorial chemistry .

Comparative Reactivity of Thiazole Derivatives

The reactivity of (2-Chloro-4-methylthiazol-5-yl)methanamine hydrochloride differs from structurally related compounds:

This compound’s chlorine atom significantly enhances substitution reactivity compared to non-halogenated analogues .

Scientific Research Applications

(2-Chloro-4-methylthiazol-5-yl)methanamine hydrochloride is a chemical compound with a thiazole structure, featuring a five-membered ring containing sulfur and nitrogen atoms. It includes a chloro substituent at the second position and a methyl group at the fourth position of the thiazole ring, along with a methanamine moiety. The chemical formula for this compound is C₅H₈ClN₃S. It is used in pharmaceutical applications due to its biological activity.

This compound in Medicinal Chemistry

this compound is primarily used in medicinal chemistry. Its antimicrobial properties make it useful for creating drugs that treat bacterial infections. It can also be used as a building block to create more complex thiazole-containing compounds with enhanced biological activities.

This compound as Antimicrobial Agent

this compound exhibits biological activities, particularly as an antimicrobial agent, and has inhibitory effects against various bacterial strains and fungi, making it a candidate for treating infections.

This compound Interaction Studies

Interaction studies involving this compound focus on its binding affinity to various biological targets. Techniques such as molecular docking and spectroscopic methods are used to assess how this compound interacts with enzymes or receptors relevant to its antimicrobial action. Understanding these interactions can help optimize its efficacy and reduce potential side effects.

Several compounds share structural similarities with this compound:

| Compound Name | Structure Characteristics | Biological Activity |

|---|---|---|

| This compound | Contains chloro and methyl groups on thiazole | Antimicrobial |

| Thiamphenicol | Thiazole ring with additional functional groups | Broad-spectrum antibiotic |

| Chloramphenicol | Similar structure with different substituents | Antibiotic |

| Methylthiazole | Thiazole ring without chloro group | Moderate biological activity |

Mechanism of Action

The mechanism of action of (2-Chloro-4-methylthiazol-5-yl)methanamine hydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors. This interaction can lead to the inhibition or activation of these targets, thereby exerting its effects. The pathways involved may include signal transduction, metabolic processes, or gene expression .

Comparison with Similar Compounds

Comparative Analysis with Structural Analogs

Structural and Physicochemical Comparisons

The table below compares key parameters of structurally related compounds:

*Inferred molecular formula for target: C₅H₇ClN₂S·HCl (based on substitution pattern).

Key Observations:

Heterocycle Core: The target compound and most analogs (e.g., ) feature a thiazole ring, whereas uses an oxazole ring.

Substituent Effects :

- Chloro vs. Phenyl Groups : The phenyl-substituted thiazoles in (e.g., 4-chlorophenyl) have higher molecular weights (~261–279 g/mol) compared to the target’s inferred weight (~190–210 g/mol). The phenyl groups likely enhance lipophilicity, which could improve membrane permeability but reduce aqueous solubility .

- Positional Isomerism : The dihydrochloride analog substitutes methyl at position 4 of the thiazole (vs. position 4 in the target), which may sterically hinder interactions at the amine group.

Salt Forms: Dihydrochloride salts (e.g., ) typically exhibit higher aqueous solubility than monohydrochlorides due to increased ionic character. This property is critical for bioavailability in drug development .

Research Implications

- Oxazole analogs (e.g., ) may serve as isosteric replacements in cases where sulfur’s toxicity or reactivity is a concern.

Biological Activity

(2-Chloro-4-methylthiazol-5-yl)methanamine hydrochloride is a thiazole derivative with significant biological activity, particularly in the realms of antimicrobial and potential therapeutic applications. Its unique structure, characterized by a chloro group and a methyl substituent on the thiazole ring, contributes to its reactivity and biological properties.

Chemical Structure and Properties

The chemical formula of this compound is C₅H₈ClN₃S. The presence of the chloro group allows for nucleophilic substitution reactions, while the amine group can participate in acylation reactions, forming amides when reacted with carboxylic acids. The thiazole ring is known for its pharmacological properties, including anti-inflammatory and analgesic effects, making this compound a candidate for various therapeutic applications .

Antimicrobial Properties

This compound exhibits notable antimicrobial activity against a range of bacterial strains and fungi. It has been shown to inhibit the growth of Gram-positive and Gram-negative bacteria, as well as fungi, making it a valuable compound in treating infections. The Minimum Inhibitory Concentration (MIC) values for various pathogens are summarized in Table 1.

| Pathogen | MIC (µM) |

|---|---|

| Bacillus subtilis | 4.69 - 22.9 |

| Staphylococcus aureus | 5.64 - 77.38 |

| Enterococcus faecalis | 8.33 - 23.15 |

| Escherichia coli | 2.33 - 156.47 |

| Pseudomonas aeruginosa | 13.40 - 137.43 |

| Salmonella typhi | 11.29 - 77.38 |

| Candida albicans | 16.69 - 78.23 |

| Fusarium oxysporum | 56.74 - 222.31 |

These results indicate that the compound possesses moderate to good antimicrobial activity against both bacterial and fungal strains .

The mechanism by which this compound exerts its antimicrobial effects involves interaction with key biological targets, such as enzymes or receptors relevant to microbial growth and survival. Molecular docking studies have suggested that this compound binds effectively to specific enzymes critical for bacterial metabolism, thereby inhibiting their function .

Case Studies

Several studies have documented the efficacy of this compound in various experimental settings:

- In Vitro Studies : A study demonstrated that this compound significantly inhibited the growth of several pathogenic bacteria in vitro, showcasing its potential as an antimicrobial agent .

- Animal Models : In preclinical models, oral administration of this compound showed promising results in reducing infection severity caused by resistant bacterial strains .

- Therapeutic Applications : The compound has been explored for its potential use in developing new antibiotics due to its unique mechanism of action and favorable pharmacokinetic properties .

Comparison with Similar Compounds

The biological activity of this compound can be compared to other thiazole derivatives:

| Compound Name | Structure Characteristics | Biological Activity |

|---|---|---|

| This compound | Chloro and methyl groups on thiazole | Antimicrobial |

| Thiamphenicol | Thiazole ring with additional functional groups | Broad-spectrum antibiotic |

| Chloramphenicol | Similar structure with different substituents | Antibiotic |

| Methylthiazole | Thiazole ring without chloro group | Moderate biological activity |

This table illustrates how the specific substituents on the thiazole ring influence the biological properties of these compounds .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.